molecular formula C22H27N7O B3145313 Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- CAS No. 571190-22-2

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-

Cat. No.: B3145313
CAS No.: 571190-22-2
M. Wt: 405.5 g/mol
InChI Key: HOXDMBXWILKORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, systematically named 6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido[2,3-d]pyrimidin-7(8H)-one, is commercially and clinically recognized as Palbociclib (PD-0332991). It is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, approved for treating hormone receptor-positive (HR+), HER2-negative metastatic breast cancer . Its structure features:

  • N8-substitution: Cyclopentyl group for enhanced kinase selectivity.
  • C6-substitution: Acetyl group contributing to hydrophobic interactions.
  • C2-substitution: A 5-(piperazin-1-yl)pyridin-2-ylamino moiety critical for binding to the kinase hinge region.
  • C5-substitution: Methyl group optimizing steric and electronic properties .

Synthetically, Palbociclib is constructed via a multi-step protocol starting from preformed pyrimidine intermediates, with key steps including cyclocondensation and functional group modifications (e.g., acetyl introduction at C6) .

Properties

IUPAC Name

8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-15-12-20(30)29(16-4-2-3-5-16)21-18(15)14-25-22(27-21)26-19-7-6-17(13-24-19)28-10-8-23-9-11-28/h6-7,12-14,16,23H,2-5,8-11H2,1H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXDMBXWILKORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571190-22-2
Record name 6-Desacetyl palbociclib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-DESACETYL PALBOCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M89JRK55G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]- typically involves multi-step organic reactions. A common route includes the cyclization of appropriate precursors under controlled temperature and pH conditions. Solvents like dimethylformamide or ethanol are often used, with catalysts such as palladium or copper complexes.

  • Industrial Production Methods: : Industrial production often leverages high-throughput automated synthesizers for scalability. The conditions are optimized for yield and purity, employing robust purification techniques like recrystallization or chromatographic methods.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Oxidative reactions may use agents like potassium permanganate, while reductions might involve hydrogenation with palladium on carbon. Substitution reactions often employ halogenation reagents in organic solvents.

  • Major Products Formed: : These reactions produce intermediates that can lead to derivatives with modified biological activity, useful in medicinal chemistry for drug development.

Scientific Research Applications: Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]- is significant in several research areas:

  • Chemistry: : Used as a precursor for synthesizing various heterocyclic compounds.

  • Biology: : Studies focus on its interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic effects, especially in oncology and neurology.

  • Industry: : Utilized in the development of agrochemicals and materials science.

Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors in biological systems. Its mechanism involves the inhibition or activation of these targets, affecting cellular pathways and physiological processes. The detailed pathways often involve signal transduction and gene expression modulation.

Comparison with Similar Compounds

Key Structural Insights :

  • C2 Position: Aromatic/heteroaromatic groups (e.g., pyridinyl, phenylamino) enhance kinase binding via π-π stacking. Piperazinyl groups improve solubility and pharmacokinetics .
  • C4 Position : Substituents like Cl or small alkyls are tolerated but challenging to introduce synthetically. Larger groups hinder cyclization .
  • C5-C6 Bond : Unsaturated derivatives (C5-C6 double bond) favor kinase inhibition, while saturated analogues (5,6-dihydro) are explored for antimicrobial activity .

Research Findings and Clinical Relevance

  • Palbociclib : In the PYTHIA trial (Phase II), Palbociclib + Fulvestrant showed a median progression-free survival (PFS) of 11.2 months in HR+/HER2- metastatic breast cancer .
  • USP1 Inhibitors: Demonstrated 80% tumor growth inhibition in xenograft models when combined with olaparib (PARP inhibitor) .

Biological Activity

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, particularly 8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, focusing on its role as a kinase inhibitor and its implications in cancer treatment.

Chemical Structure and Synthesis

The compound belongs to a class of heterocyclic compounds known as pyrido[2,3-d]pyrimidin-7(8H)-ones. These compounds are characterized by their bicyclic structure that mimics nitrogenous bases found in nucleic acids, making them attractive for drug design. The synthesis of these derivatives typically involves cyclization reactions from substituted pyridines or pyrimidines, allowing for the introduction of various functional groups that can enhance biological activity .

Synthetic Approaches:

  • Cyclization of Substituted Pyridines: Involves functionalized pyridines with groups at positions 2 and 3.
  • Bicyclic System Formation: Achieved by adding a pyridone moiety to a pyrimidine ring.

Kinase Inhibition

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have shown promising activity as inhibitors of various kinases, particularly:

  • SIK Kinases: The compound demonstrated potent cellular activity against SIK1 (IC50 = 516 nM), SIK2 (IC50 = 180 nM), and SIK3 (IC50 = 127 nM) in vitro .
  • Tyrosine Kinases: These compounds have been implicated in the inhibition of several tyrosine kinases involved in cancer progression, such as ABL and CDK4/6. For instance, palbociclib, a CDK4/6 inhibitor derived from this scaffold, has been FDA-approved for breast cancer treatment .

Antitumor Activity

Studies indicate that pyrido[2,3-d]pyrimidin-7(8H)-one derivatives possess significant antitumor properties:

  • Cell Line Studies: In vitro tests against various cancer cell lines have shown substantial inhibition of cell proliferation and induction of apoptosis. For example, compounds derived from this scaffold were effective against breast cancer cell lines with IC50 values ranging from 40 to 400 nM depending on the specific derivative tested .

The mechanism by which these compounds exert their biological effects is primarily through kinase inhibition leading to disrupted signaling pathways involved in cell growth and survival. Specifically:

  • Cell Cycle Arrest: Inhibition of SIK kinases has been linked to centrosome dissociation and subsequent cell-cycle arrest in ovarian cancer cells .
  • Apoptotic Pathways: The activation of apoptotic pathways via kinase inhibition is a critical aspect of their antitumor efficacy.

Comparative Data Table

Compound NameTarget KinaseIC50 (nM)Biological Activity
MR22SIK1516Cell cycle arrest
MR22SIK2180Antitumor
MR22SIK3127Apoptosis induction
PalbociclibCDK4/640-400Breast cancer treatment

Case Studies

  • Study on Antitumor Efficacy : A recent study highlighted the effectiveness of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives against multiple cancer types, demonstrating their potential as broad-spectrum anticancer agents.
  • Structure-Activity Relationship (SAR) : Research focused on modifying the substituents at positions C5 and C6 has revealed that specific modifications can enhance selectivity for desired kinase targets while minimizing off-target effects .

Scientific Research Applications

Synthetic Pathways

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones typically involves several methodologies that allow for the modification of the core structure to enhance biological activity. Common synthetic routes include:

  • Cyclization Reactions : Various cyclization techniques are employed to construct the pyrido[2,3-d]pyrimidine framework from simpler precursors.
  • Substitution Patterns : The introduction of different substituents at specific positions on the pyrimidine ring can significantly affect the biological activity of the compounds .

Table 1: Summary of Key Studies on Pyrido[2,3-d]pyrimidin-7(8H)-ones

Study ReferenceCompound TestedBiological ActivityFindings
PD-173955Tyrosine kinase inhibitorEffective against cancer cell lines; targets EPH family receptors.
TAK-733MEK inhibitorDemonstrates potent activity in melanoma models; inhibits ERK phosphorylation.
Various derivativesAntihypertensive & antitumorMultiple derivatives exhibit nanomolar activity against specific kinases.

Market Applications and Drug Development

Several pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are currently under investigation for clinical applications or have reached various stages of drug development:

  • Palbociclib : A notable example derived from this scaffold is Palbociclib, which is used in treating certain types of breast cancer by inhibiting cyclin-dependent kinases (CDKs) .
  • Emerging Compounds : Ongoing research is focused on optimizing existing compounds and discovering new analogs with improved efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives with cyclopentyl and piperazinyl substituents?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions starting from 5-acetyl-4-aminopyrimidines. Key steps include:

  • Acylation : Reacting 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides to introduce substituents (e.g., cyclopentyl, piperazinyl) .
  • Cyclization : Heating with MeONa in BuOH to form the pyrido[2,3-d]pyrimidin-7-one core. The acetyl carbonyl and activated CH₂ groups participate in ring closure .
  • Salt Formation : Seed crystals of isethionate salts can be added to improve crystallization efficiency .
    • Yield Optimization : Reported yields vary (7.8–21% for analogs), necessitating optimization of reaction time, temperature, and stoichiometry .

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structural identity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic signals include:
  • Cyclopentyl protons: δ 1.5–2.2 ppm (multiplet) .
  • Piperazinyl NH: δ 2.8–3.5 ppm (broad singlet) .
  • Pyridopyrimidinone carbonyl: δ 160–170 ppm in 13C NMR .
  • HRMS : Validate molecular weight (e.g., C₂₄H₂₉N₇O₂: calculated 461.56, observed 461.55) .

Q. What in vitro assays are used to evaluate CDK4/6 inhibitory activity?

  • Methodological Answer :

  • Kinase Assays : Use recombinant CDK4/6-cyclin D1 complexes with ATP analogs (e.g., [γ-³²P]ATP) to measure IC₅₀ values .
  • Cell Cycle Analysis : Treat RB-positive cancer cells (e.g., MCF-7) and assess G₁ phase arrest via flow cytometry .

Advanced Research Questions

Q. How can structural modifications improve selectivity for CDK4/6 over off-target kinases (e.g., SIK, MST3/4)?

  • Methodological Answer :

  • Substituent Engineering : Replace the 6-acetyl group with vinyl or trifluoromethylphenyl to reduce SIK/MST3/4 binding .
  • A-loop/C-loop Optimization : Introduce bulky groups (e.g., phenethylamino) to sterically hinder off-target kinase active sites .
  • Selectivity Profiling : Screen against kinase panels (≥50 kinases) to quantify cross-reactivity .

Q. What mechanisms underlie resistance to CDK4/6 inhibitors in preclinical models, and how does this compound address them?

  • Methodological Answer :

  • RB1 Loss : Use RB1-knockout cell lines to test compound efficacy in RB-independent models .
  • Compensatory Pathways : Combine with PI3K/mTOR inhibitors to overcome resistance via pathway crosstalk .
  • In Vivo Validation : Administer in xenograft models (e.g., ER+ breast cancer) and monitor tumor regression via bioluminescence imaging .

Q. How do salt forms (e.g., isethionate) influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer :

  • Solubility Enhancement : Isethionate salts increase aqueous solubility (e.g., 2.5-fold improvement vs. free base) for better oral bioavailability .
  • Crystallization Control : Seed crystal addition ensures reproducible polymorph formation during scale-up .
  • Stability Testing : Compare salt vs. free base stability under accelerated conditions (40°C/75% RH) .

Q. What analytical techniques are critical for impurity profiling during synthesis?

  • Methodological Answer :

  • HPLC-MS : Detect trace impurities (e.g., des-acetyl byproduct) using C18 columns and gradient elution .
  • NMR Spiking : Add reference standards (e.g., Palbociclib Impurity 102) to identify unknown peaks .
  • Forced Degradation : Expose to heat/light/acid and monitor degradation products .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields for analogs (e.g., 7.8% vs. 21%)?

  • Methodological Answer :

  • Reaction Monitoring : Use LC-MS to track intermediate formation and optimize stepwise conversions .
  • Catalyst Screening : Test palladium/copper catalysts for Suzuki couplings to improve efficiency .
  • Purification Refinement : Employ preparative HPLC instead of column chromatography to recover low-yield products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-
Reactant of Route 2
Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.